Cas no 88791-39-3 (3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide)

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a brominated thiophene derivative featuring a carboxamide linkage to a 4-methoxyphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, facilitated by the bromo substituent. The electron-donating methoxy group enhances solubility and modulates electronic properties, making it valuable for designing pharmacophores or functional materials. Its well-defined structure and high purity ensure reproducibility in research applications. The compound serves as a key intermediate in the development of heterocyclic compounds, offering potential utility in drug discovery and material science.
3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide structure
88791-39-3 structure
Product Name:3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide
CAS No:88791-39-3
MF:C12H10BrNO2S
MW:312.182301044464
MDL:MFCD18919560
CID:1930795
PubChem ID:47220376
Update Time:2025-05-21

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxamide, 3-bromo-N-(4-methoxyphenyl)-
    • 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide
    • 3-Bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide
    • 88791-39-3
    • 256411-21-9
    • SCHEMBL2548627
    • LWPRRZADZDIPKR-UHFFFAOYSA-N
    • A1-00556
    • DB-212089
    • MDL: MFCD18919560
    • Inchi: 1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)14-12(15)11-10(13)6-7-17-11/h2-7H,1H3,(H,14,15)
    • InChI Key: LWPRRZADZDIPKR-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1C(NC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 310.96156Da
  • Monoisotopic Mass: 310.96156Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 66.6Ų

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Additional information on 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide (CAS No: 88791-39-3)

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, also known by its CAS registry number 88791-39-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a bromine atom at position 3 and an N-(4-methoxyphenyl)carboxamide group at position 2. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable subject for research and potential applications.

The thiophene ring, a five-membered heterocyclic compound with two double bonds, serves as the core structure of this compound. The presence of the bromine atom at position 3 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. Meanwhile, the N-(4-methoxyphenyl)carboxamide group at position 2 adds complexity to the molecule by introducing an amide linkage and a methoxy-substituted phenyl ring. This substitution pattern not only enhances the molecule's solubility in organic solvents but also provides opportunities for further functionalization.

Recent studies have highlighted the potential of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide in various applications, particularly in the realm of drug discovery and materials science. Researchers have explored its role as a precursor for synthesizing bioactive compounds, such as kinase inhibitors and anti-inflammatory agents. The bromine atom in the structure acts as an electrophilic site, facilitating nucleophilic substitutions that can lead to diverse derivatives with enhanced pharmacological activities.

In addition to its pharmaceutical applications, this compound has shown promise in the development of advanced materials. Its ability to form self-assembled monolayers and its compatibility with various surface modification techniques make it a candidate for use in nanotechnology and electronic devices. Recent advancements in thin-film deposition techniques have enabled researchers to exploit the electronic properties of this compound for applications in organic electronics.

The synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. Recent studies have focused on optimizing these reactions to improve yield and purity, often employing catalytic systems or microwave-assisted synthesis methods. These advancements have not only streamlined the production process but also opened avenues for large-scale manufacturing.

From a structural standpoint, the molecule exhibits a planar geometry due to the conjugation within the thiophene ring and the amide group. This planarity contributes to its stability and reactivity under various reaction conditions. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the highest occupied molecular orbital (HOMO) is localized on the thiophene ring, while the lowest unoccupied molecular orbital (LUMO) is associated with the amide group.

The physical properties of this compound, such as melting point and solubility, are influenced by its molecular weight and functional groups. Experimental data indicate that it has a melting point of approximately 150°C and is soluble in common organic solvents like dichloromethane and dimethylformamide (DMF). These properties make it suitable for use in solution-based chemical reactions and chromatographic separations.

In terms of spectroscopic characterization, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated system. The presence of aromatic rings and electron-withdrawing groups further modifies its absorption profile, making it a potential candidate for use in optical sensors or light-harvesting materials.

Recent research has also explored the biological activity of this compound, particularly its cytotoxicity against various cancer cell lines. Initial findings suggest that it exhibits moderate inhibitory effects on cell proliferation, which could be attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis.

In conclusion, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, with its unique structure and versatile functional groups, continues to be a focal point in both academic research and industrial applications. Its potential as a building block for synthesizing bioactive compounds and advanced materials underscores its importance in modern chemistry.

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